COX-1 and COX-2 Inhibition Rank Order
N-feruloyltyramine exhibits a defined, mid-range potency as a COX-1 and COX-2 inhibitor within its structural class. A direct head-to-head comparison against its closest analogs, N-coumaroyltyramine and N-caffeoyltyramine, demonstrates a clear rank order of inhibitory activity. For COX-I, the decreasing order of potency is caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine [1]. At a concentration of 0.05 µM, N-feruloyltyramine inhibited COX-I by 43% and COX-II by 33%, confirming its activity as a moderate but measurable dual inhibitor [2].
| Evidence Dimension | COX-I and COX-II enzyme inhibition |
|---|---|
| Target Compound Data | COX-I: 43% inhibition at 0.05 µM; COX-II: 33% inhibition at 0.05 µM |
| Comparator Or Baseline | N-coumaroyltyramine: Lower potency; N-caffeoyltyramine: Higher potency; Rank order: Caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine > N-cinnamoyltyramine |
| Quantified Difference | N-feruloyltyramine shows intermediate potency; it is more potent than N-coumaroyltyramine but less potent than N-caffeoyltyramine. |
| Conditions | In vitro COX enzyme inhibition assay |
Why This Matters
This defined rank-order potency allows researchers to select N-feruloyltyramine as a tool for moderate, dual COX inhibition, potentially avoiding the extreme potency or off-target effects of the more potent analogs like caffedymine.
- [1] Park, J. B. (2007). Caffedymine from Cocoa Has COX Inhibitory Activity Suppressing the Expression of a Platelet Activation Marker, P-Selectin. Journal of Agricultural and Food Chemistry, 55(6), 2171-2175. https://doi.org/10.1021/jf0628835 View Source
- [2] Park, J. B. (2009). Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(19), 8868-8872. https://doi.org/10.1021/jf901860k View Source
